Tert-butyl [2-(4-iodophenyl)ethyl]carbamate
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Overview
Description
tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an iodophenyl group, and a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-iodophenyl ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenyl oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or amines are used under basic conditions.
Major Products Formed
Oxidation: Iodophenyl oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-chlorophenyl)carbamate
Uniqueness
tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its brominated or chlorinated analogs. The iodine atom can engage in specific interactions such as halogen bonding, which can enhance the compound’s binding properties and efficacy in various applications .
Properties
Molecular Formula |
C13H18INO2 |
---|---|
Molecular Weight |
347.19 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
HAFQQTYACXHVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
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